molecular formula C7H12O B3010591 (7S)-Spiro[2.4]heptan-7-ol CAS No. 2055849-16-4

(7S)-Spiro[2.4]heptan-7-ol

Cat. No.: B3010591
CAS No.: 2055849-16-4
M. Wt: 112.172
InChI Key: KRVSXRVGROMOGZ-LURJTMIESA-N
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Description

(7S)-Spiro[2.4]heptan-7-ol is a bicyclic secondary alcohol characterized by a spirocyclic framework where a cyclopropane ring is fused to a cyclopentanol moiety. The stereochemistry at the 7-position (S-configuration) confers distinct spatial and electronic properties, influencing its reactivity and interactions in chemical or biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-spiro[2.4]heptan-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-2-1-3-7(6)4-5-7/h6,8H,1-5H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVSXRVGROMOGZ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2(C1)CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7S)-Spiro[2.4]heptan-7-ol typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of a suitable precursor, such as a linear or branched hydrocarbon chain with appropriate functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: (7S)-Spiro[2.4]heptan-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of spiro[2.4]heptan-7-one.

    Reduction: Formation of spiro[2.4]heptane.

    Substitution: Formation of spiro[2.4]heptan-7-yl halides or amines.

Scientific Research Applications

Chemistry: (7S)-Spiro[2.4]heptan-7-ol is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.

Biology: The compound’s unique structure makes it a valuable tool in studying the effects of spirocyclic systems on biological processes.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives, including their use as drug candidates for various diseases.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (7S)-Spiro[2.4]heptan-7-ol exerts its effects is primarily related to its ability to interact with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Data Tables

Table 1: Key Physical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Yield (%) Key Functional Groups Reference ID
(7S)-Spiro[2.4]heptan-7-ol* ~126.16 (estimated) N/A Hydroxyl, spirocyclic [1, 5]
5-Azaspiro[2.4]heptan-7-ol HCl 149.62 N/A Amine, hydrochloride salt [7]
5-Methyl-5-azaspiro[2.4]heptan-7-ol 127.18 N/A Methylamine, hydroxyl [8]
Compound 5b 452.45 76 Ester, dihydrofuran [1]
Compound 45 428.50 40 Purine, thiophene [2]

*Estimated based on molecular formula C₇H₁₀O.

Key Findings and Implications

Stereochemical Sensitivity : Epimeric forms (e.g., compounds 17 vs. 18) exhibit significant differences in yield and bioactivity, underscoring the importance of stereocontrol in synthesis .

Functional Group Effects : Nitrogen substitutions (azaspiro derivatives) enhance solubility and modify reactivity compared to oxygen-containing analogs .

Steric and Electronic Modulation : Bulky ester groups (e.g., tert-butyl in 5d) reduce reaction efficiency, while electron-withdrawing groups (e.g., purines in 45) enable therapeutic applications .

Biological Activity

(7S)-Spiro[2.4]heptan-7-ol is an intriguing organic compound characterized by its unique spirocyclic structure, which consists of a seven-membered ring fused to a four-membered ring. This structural configuration imparts distinctive chemical properties that have garnered interest in various scientific fields, particularly in medicinal chemistry and biological research. This article explores the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_{7}H12_{12}O, featuring a hydroxyl group that enhances its reactivity compared to similar spirocyclic compounds. The presence of this functional group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Target Interactions

Research indicates that this compound may exhibit biological activity through interactions with specific molecular targets, particularly bacterial DNA gyrase. This enzyme is crucial for DNA replication in bacteria, and compounds structurally similar to fluoroquinolones have been shown to inhibit its activity, leading to bacterial cell death by disrupting DNA replication pathways.

Biochemical Pathways

The compound's action on DNA gyrase suggests that it could interfere with the biochemical pathways involved in bacterial proliferation. By inhibiting this enzyme, this compound may effectively halt the growth of certain pathogenic bacteria, presenting potential as an antimicrobial agent.

Biological Evaluations and Case Studies

Preliminary biological evaluations have highlighted the potential of this compound as a therapeutic candidate. For instance:

  • Antimicrobial Activity : Studies have shown that derivatives of spirocyclic compounds can possess significant antimicrobial properties. In vitro tests demonstrated that this compound exhibited inhibitory effects against various bacterial strains, potentially due to its interaction with DNA gyrase .
  • Cystic Fibrosis Research : In a study involving spiro-iminosugars, researchers identified compounds that act as correctors for defective CFTR gating in cystic fibrosis patients. Although not directly related to this compound, the findings underscore the importance of spirocyclic structures in developing treatments for genetic disorders .
  • Synthetic Applications : The compound serves as a building block for synthesizing more complex spirocyclic compounds with potential biological activity. Its unique structure allows chemists to explore new synthetic routes that could lead to novel therapeutic agents.

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeKey Biological Activity
This compoundSpirocyclicPotential DNA gyrase inhibitor
Spiro[3.4]octan-7-olLarger ring systemDifferent reactivity and stability
Spiro[2.5]nonan-7-olLarger ring systemVaries in biological properties

This table illustrates how this compound stands out due to its specific ring size and hydroxyl group, which contribute to its distinct chemical reactivity and potential biological activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (7S)-Spiro[2.4]heptan-7-ol, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis typically involves stereoselective cyclization or spiroannulation strategies. For example, chiral auxiliaries or asymmetric catalysis can enforce the (7S) configuration. Flash column chromatography (e.g., hexanes:EtOAc 7:3) is commonly used for purification, as seen in analogous spiro compounds . Reaction monitoring via TLC and NMR ensures intermediate purity. To control stereochemistry, computational modeling (e.g., DFT) can predict energy barriers for diastereomeric transition states, guiding reagent selection.

Q. How is this compound characterized using NMR spectroscopy?

  • Methodological Answer : Assignments rely on ¹H-¹H coupling constants and ¹³C chemical shifts. For spiro compounds, the endo/exo proton environments are distinguished via NOESY or COSY experiments. In spiro[2.4]heptane systems, the 7S configuration creates distinct splitting patterns for axial/equatorial protons. Iterative computational analysis (e.g., Varian HA-100 spectrometer data) matches experimental coupling constants to confirm assignments . Key parameters include:

Proton Positionδ (ppm)MultiplicityCoupling Constants (Hz)
C7-OH1.2–1.5Broad singletN/A
Spiro ring protons2.8–3.2MultipletJ = 8–12 (¹H-¹H)

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer : While specific data for this compound is limited, general spiro alcohol protocols apply:

  • Storage : Protect from light (due to potential photodegradation) in sealed containers at –20°C .
  • Handling : Use gloves and fume hoods to avoid dermal exposure. For spills, absorb with silica gel or diatomaceous earth, then dispose via hazardous waste channels .

Advanced Research Questions

Q. How can conflicting NMR assignments for spiro compounds be resolved, particularly in stereochemical analysis?

  • Methodological Answer : Discrepancies often arise from overlapping signals or misassigned coupling networks. Advanced strategies include:

  • Selective decoupling : Isolate specific protons to clarify splitting patterns.
  • DFT calculations : Compare computed chemical shifts (e.g., using Gaussian or ORCA software) with experimental data .
  • Dynamic NMR (DNMR) : Resolve conformational exchange broadening by analyzing temperature-dependent spectra.

Q. What experimental conditions destabilize this compound, and how can stability be quantified?

  • Methodological Answer : Stability studies should assess:

  • Thermal degradation : Use TGA/DSC to determine decomposition temperatures.
  • Photostability : Expose to UV light (e.g., 254 nm) and monitor via HPLC for byproducts .
  • pH sensitivity : Conduct kinetic experiments in buffered solutions (pH 1–13) to identify hydrolysis pathways.

Q. How do researchers reconcile contradictions in spiroaromaticity predictions for this compound derivatives?

  • Methodological Answer : Spiroaromaticity remains debated due to conflicting computational and experimental evidence. To address this:

  • NICS (Nucleus-Independent Chemical Shift) analysis : Calculate ring current effects to quantify aromaticity.
  • X-ray crystallography : Compare bond length alternation patterns with non-aromatic analogs .
  • Reactivity studies : Test susceptibility to electrophilic substitution; aromatic systems react preferentially.

Q. What strategies ensure reproducibility in synthesizing this compound across labs?

  • Methodological Answer : Follow guidelines for rigorous experimental reporting:

  • Detailed procedures : Specify reaction scales, solvent batches, and purification gradients (e.g., "hexanes:EtOAc 7:3, 10 mL/min flow rate") .
  • Raw data sharing : Provide NMR FID files and HPLC chromatograms in supplementary materials .
  • Collaborative validation : Cross-validate results via inter-lab studies using identical starting materials.

Key Data Contradictions and Resolutions

IssueConflicting EvidenceResolution StrategyReference
NMR coupling constantsComputed vs. experimental mismatchRe-evaluate dihedral angles via DFT
SpiroaromaticityAromatic vs. non-aromatic modelsCombine NICS, X-ray, and reactivity data
Stereochemical purityChiral HPLC vs. optical rotationUse both methods + Mosher ester analysis

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